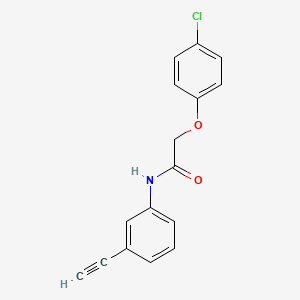
N-(3-nitrophenyl)-N'-3-pyridinylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NPTU is a yellow crystalline solid that is soluble in most organic solvents. It was first synthesized in 2012 by researchers at the University of California, San Diego, and has since been used in a variety of scientific studies. NPTU is a promising compound due to its unique chemical structure, which makes it a potential candidate for drug discovery and other applications.
Scientific Research Applications
NPTU has been used in a variety of scientific studies, including drug discovery, bioimaging, and catalysis. In drug discovery, NPTU has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in cancer and other diseases. NPTU has also been used as a fluorescent probe for imaging biological systems such as cells and tissues. In catalysis, NPTU has been used as a ligand for metal catalysts, which can be used in organic synthesis.
Mechanism of Action
The mechanism of action of NPTU is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site. NPTU contains a thiourea group, which can form hydrogen bonds with amino acid residues in the enzyme active site. This binding can disrupt the enzyme's function, leading to inhibition of its activity.
Biochemical and Physiological Effects
NPTU has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In drug discovery, NPTU has been shown to inhibit the growth of cancer cells and other disease-causing cells. In bioimaging, NPTU has been used to label specific molecules and structures in cells and tissues. In catalysis, NPTU has been used to improve the efficiency and selectivity of certain chemical reactions.
Advantages and Limitations for Lab Experiments
The advantages of using NPTU in lab experiments include its unique chemical structure, which makes it a potential candidate for drug discovery and other applications. NPTU is also relatively easy to synthesize and can be used in a variety of experimental conditions. The limitations of using NPTU include its potential toxicity and limited solubility in water. NPTU should be handled with care and used in appropriate experimental conditions.
Future Directions
There are many potential future directions for research on NPTU. One direction is to explore its potential as a drug candidate for various diseases, including cancer and other chronic diseases. Another direction is to develop new synthetic methods for NPTU and other thiourea compounds. Additionally, NPTU could be used in combination with other compounds or therapies to improve their efficacy and reduce side effects. Overall, NPTU is a promising compound that has the potential to contribute to scientific research in a variety of fields.
Synthesis Methods
The synthesis of NPTU involves the reaction of 3-nitroaniline and 3-pyridyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the isothiocyanate group by the amino group of 3-nitroaniline, followed by cyclization to form the thiourea ring. The yield of NPTU can be improved by using a solvent such as dimethylformamide and optimizing the reaction conditions.
properties
IUPAC Name |
1-(3-nitrophenyl)-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-16(18)11-5-1-3-9(7-11)14-12(19)15-10-4-2-6-13-8-10/h1-8H,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJIVICLEBFGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)-3-pyridin-3-ylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)
![4-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B5731785.png)

![1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)

![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)




![3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5731859.png)
